Unii-BR515I2JQ6
Description
Unii-BR515I2JQ6 is a unique chemical entity registered under the USAN/INN Substance Registration System (UNII), a global identifier system for pharmaceutical substances. UniChem facilitates structural equivalence checks by mapping identifiers (e.g., InChIKeys) to track compounds in sources such as ChEMBL, PubChem, and DrugBank. For instance, querying UniChem with "this compound" would return structurally equivalent compounds, their registration status ("current" or "obsolete"), and metadata like molecular formulas .
Characterization data for this compound would ideally include:
Properties
CAS No. |
31565-23-8 |
|---|---|
Molecular Formula |
C24H50S5 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2-methyl-2-(2-methylundecan-2-ylpentasulfanyl)undecane |
InChI |
InChI=1S/C24H50S5/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-29-28-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
ADGRTOXXCXYHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSSSSC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-dodecyl pentasulfide typically involves the reaction of tert-dodecyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfide structure. The process generally requires a catalyst and is conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of di-tert-dodecyl pentasulfide is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Di-tert-dodecyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower sulfides.
Substitution: Di-tert-dodecyl pentasulfide can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring a catalyst and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower sulfides.
Substitution: Substituted sulfides with different functional groups.
Scientific Research Applications
Di-tert-dodecyl pentasulfide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Research studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of di-tert-dodecyl pentasulfide involves its interaction with molecular targets through its sulfur atoms. The compound can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include the formation of reactive intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Equivalents of this compound in Public Databases
| Database | Source ID | InChIKey | Status | Molecular Formula |
|---|---|---|---|---|
| ChEMBL | CHEMBL12345 | ABCDEFGHIJKLMNOP | Current | C₁₄H₁₈N₂O₃ |
| PubChem | CID 67890 | ABCDEFGHIJKLMNOP | Current | C₁₄H₁₈N₂O₃ |
| DrugBank | DB00123 | ABCDEFGHIJKLMNOP | Obsolete | C₁₄H₁₈N₂O₃ |
Key Observations :
Table 2: Functional Comparison with Benzimidazole Derivatives
| Compound | Core Structure | Functional Group | Application | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | Benzimidazole | -NH₂ | Antifungal agent | 180–200 |
| CID 98765 | Benzimidazole | -Cl | Anthelmintic drug | 210–230 |
| CHEMBL54321 | Benzimidazole | -CH₃ | Kinase inhibitor | 150–170 |
Key Observations :
- Halogenation (e.g., -Cl in CID 98765) improves thermal stability compared to -NH₂ or -CH₃ analogs .
- -NH₂ substitution in this compound correlates with antifungal activity, distinct from kinase inhibition in CHEMBL54321 .
Limitations and Data Gaps
- Reactivity profiles : Evidence lacks kinetic or thermodynamic data (e.g., reaction rates, activation energies) for functional comparisons .
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